3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with chlorophenyl and dimethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl and dimethoxyphenyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethomorph: A fungicide with a similar structural motif, used for treating mildew and root rot.
Other Pyrazolo[1,5-a]pyrimidines: Compounds with similar core structures but different substituents, used in various research and industrial applications.
Uniqueness
3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific combination of chlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C21H19ClN4O4 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-17-8-7-14(9-18(17)30-2)24-21(28)16-10-19(27)25-20-15(11-23-26(16)20)12-3-5-13(22)6-4-12/h3-9,11,16H,10H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
WQOFMKCYEFIFDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC3=C(C=NN23)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.